molecular formula C15H10N2O2S B10845391 6-Phenylpyridazin-3-yl thiophene-2-carboxylate

6-Phenylpyridazin-3-yl thiophene-2-carboxylate

Cat. No.: B10845391
M. Wt: 282.3 g/mol
InChI Key: WIJDBDCYFCOSHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyridazin-3-yl thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with pyridazine derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysis to couple halogenated pyridazine with thiophene .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridazin-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Both the pyridazine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine and thiophene derivatives.

Scientific Research Applications

6-Phenylpyridazin-3-yl thiophene-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylpyridazin-3-yl thiophene-2-carboxylate involves its interaction with various molecular targets. The pyridazine ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylpyridazin-3-yl thiophene-2-carboxylate is unique due to its combination of a pyridazine ring and a thiophene ring, which imparts a wide range of biological activities. This dual-ring structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and materials science.

Properties

IUPAC Name

(6-phenylpyridazin-3-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c18-15(13-7-4-10-20-13)19-14-9-8-12(16-17-14)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJDBDCYFCOSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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